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Compound of Interest

Compound Name: 3-(Methanesulfinyl)phenol
CAS No.: 15105-62-1
Cat. No.: B3379048

Get Quote

Executive Summary

3-(Methanesulfinyl)phenol (MW 156.20 Da) is a critical oxidative metabolite of 3-
(methylthio)phenol.[1] Its accurate identification relies on distinguishing it from its metabolic
precursors (sulfides) and oxidation products (sulfones), as well as isomeric phenols.

This guide compares the fragmentation behavior of 3-(methanesulfinyl)phenol under Electron
lonization (El) and Electrospray lonization (ESI). It highlights the diagnostic "Sulfinate
Rearrangement” unique to aromatic sulfoxides in EI and the even-electron neutral losses
characteristic of ESI-CID.

Chemical Profile & lonization Physics[1][2]
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Property Detail
IUPAC Name 3-(Methanesulfinyl)phenol
C
H
Formula
O
S
Monoisotopic Mass 156.0245 Da
Key Functional Groups Phenol (-OH), Sulfoxide (-S(=0)-)

] Oxidation product of thioethers; precursor to
Metabolic Context
sulfones.[1]

The "Sulfinate Switch" Mechanism

A defining feature of aromatic sulfoxide mass spectrometry is the thermal or electron-induced
rearrangement of the sulfoxide to a sulfinate ester prior to fragmentation. This isomerization
drives the formation of oxygen-containing aryl fragments that are absent in sulfone analysis.
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Caption: The critical isomerization of the sulfoxide radical cation to the sulfinate ester, enabling
unigue oxygen-retention fragmentation pathways.[1]

Deep Dive: Fragmentation Pathways
A. Electron lonization (El) - 70 eV

El provides a "hard" fragmentation fingerprint rich in odd-electron radical ions.[1] The spectrum
is dominated by the stability of the aromatic ring and the lability of the S-C bonds.
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Primary Pathways[1]

e Molecular lon (M

): Distinct peak at m/z 156.

o Loss of Methyl Radical (M - 15): Cleavage of the S-CH

bond yields the sulfinyl cation m/z 141.

e The Sulfinate Pathway (Diagnostic):
o Following rearrangement to the sulfinate ester (Ar-O-S-Me), the S-O bond cleaves.
o This generates the Phenoxy cation (m/z 109) (Ar-OH

equivalent) and the neutral radical
S-Me.

o Note: This distinguishes the sulfoxide from the sulfone, which typically loses SO

(64 Da).

Secondary Pathways[1]

e Phenolic Degradation: The m/z 109 ion further loses CO (28 Da) to form m/z 81
(Cyclopentadienyl cation derivative).

El Fragmentation Scheme:
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Caption: El fragmentation tree showing the bifurcation between direct methyl loss and the
sulfinate rearrangement pathway.[1]

B. Electrospray lonization (ESI) - CID MS/MS

ESI generates even-electron ions (

).[1][2] Fragmentation in Collision-Induced Dissociation (CID) is governed by charge-remote
fragmentations and neutral losses.[1]

Primary Pathways (Positive Mode)[1]
e Precursor lon:m/z 157 (
).

e Loss of Sulfenic Acid (M - 64): Unlike EI, ESI-CID often favors the elimination of neutral
methanesulfenic acid (CH
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SOH) if adjacent protons allow, or more commonly, the loss of the sulfinyl moiety via
rearrangement.

o Result: m/z 93 (Phenol protonated).

e Loss of Water (M - 18):m/z 139. Common due to the phenolic -OH group, especially if an
ortho effect were present (less prominent in meta).

o Loss of Methyl Radical (M - 15):m/z 142. Rare in ESI but observed in sulfoxides due to the
weak S-C bond.

Comparative Differentiation: Sulfide vs. Sulfoxide
vs. Sulfone[1][5][6]

Distinguishing the oxidation states of the sulfur atom is the primary analytical challenge. Use
the table below to validate your analyte.
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Sulfone (-SO
Feature Sulfide (-S-) Sulfoxide (-S=0)
)
3- 3-
Analyte 3-(Methylthio)phenol (Methanesulfinyl)phen  (Methanesulfonyl)phe
ol nol
MW 140 156 172
ESI [M+H]+ 141 157 173
CH
Key Neutral Loss CH SO
(ESI) (15) / SOH
(50)

Diagnostic lon (EI)

m/z 125 (M-15)

m/z 141 (M-15) & 109
(M-47)

m/z 109 (M-63, loss of
SO

)

Mechanism

Simple cleavage

Sulfinate

Rearrangement

Direct SO

extrusion

Experimental Protocol for Validation

To confirm the identity of 3-(methanesulfinyl)phenol in a biological matrix:

e LC-MS/MS Setup: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid).

[1]3]

e Source Settings: ESI Positive mode, Source Temp 350°C.

« Differentiation Step:

o Monitor m/z 157 -> 142 (Loss of CH
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o Monitor m/z 157 -> 139 (Loss of H
0).
o Crucial: If you see a loss of 64 Da (SO

) from the parent, you likely have the Sulfone (m/z 173 -> 109) or a sulfonamide
contaminant, not the sulfoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comparative Mass Spectrometry Guide: 3-
(Methanesulfinyl)phenol Profiling[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3379048/docs#comparative-mass-spectrometry-
guide-3-methanesulfinyl-phenol-profiling-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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